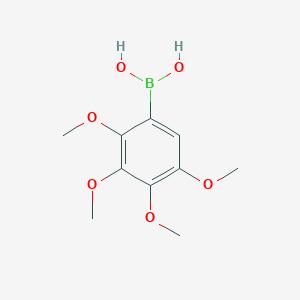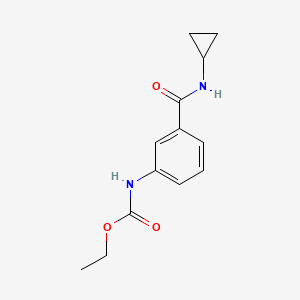
(2-Methyl-3-(trifluoromethyl)phenyl)Zinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-methyl-3-(trifluoromethyl)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc compound widely used in organic synthesis. This compound is particularly valuable due to its ability to introduce the trifluoromethyl group into various organic molecules, which can significantly alter their chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-3-(trifluoromethyl)phenyl)zinc bromide typically involves the reaction of (2-methyl-3-(trifluoromethyl)phenyl)magnesium bromide with zinc chloride in THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the organozinc compound. The reaction conditions often include low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and the purity of reagents to ensure high yield and quality of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(2-methyl-3-(trifluoromethyl)phenyl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents used with this compound include palladium or nickel catalysts, halides, and other organometallic compounds.
Conditions: These reactions typically require an inert atmosphere, controlled temperatures, and sometimes the presence of a base to facilitate the reaction.
Major Products
The major products formed from reactions involving this compound are often complex organic molecules with trifluoromethyl groups, which are valuable in pharmaceuticals, agrochemicals, and materials science.
科学的研究の応用
(2-methyl-3-(trifluoromethyl)phenyl)zinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly those containing trifluoromethyl groups, which can enhance the stability, lipophilicity, and bioavailability of the compounds.
Biology: The compound is used in the development of biologically active molecules, including potential drug candidates.
Industry: It is used in the production of agrochemicals, materials, and other industrial chemicals where the trifluoromethyl group imparts desirable properties.
作用機序
The mechanism by which (2-methyl-3-(trifluoromethyl)phenyl)zinc bromide exerts its effects involves the transfer of the (2-methyl-3-(trifluoromethyl)phenyl) group to a target molecule. This transfer is facilitated by the zinc atom, which acts as a mediator in the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the target molecule.
類似化合物との比較
Similar Compounds
(2-methyl-3-(trifluoromethyl)phenyl)magnesium bromide: Similar in structure but uses magnesium instead of zinc.
(2-methyl-3-(trifluoromethyl)phenyl)lithium: Another similar compound that uses lithium.
(2-methyl-3-(trifluoromethyl)phenyl)boronic acid: Uses boron and is often used in Suzuki coupling reactions.
Uniqueness
(2-methyl-3-(trifluoromethyl)phenyl)zinc bromide is unique due to its specific reactivity and stability compared to its magnesium and lithium counterparts. The zinc atom provides a balance between reactivity and stability, making it suitable for a wide range of synthetic applications.
特性
分子式 |
C8H6BrF3Zn |
|---|---|
分子量 |
304.4 g/mol |
IUPAC名 |
bromozinc(1+);1-methyl-2-(trifluoromethyl)benzene-6-ide |
InChI |
InChI=1S/C8H6F3.BrH.Zn/c1-6-4-2-3-5-7(6)8(9,10)11;;/h2-3,5H,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
CKUDMDPZAJRWGG-UHFFFAOYSA-M |
正規SMILES |
CC1=[C-]C=CC=C1C(F)(F)F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,2R)-2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-2-amine](/img/structure/B14888138.png)
![(2S,3AS,7aS)-2-bromo-7a-methylhexahydrospiro[indene-5,2'-[1,3]dioxolan]-1(4H)-one](/img/structure/B14888139.png)
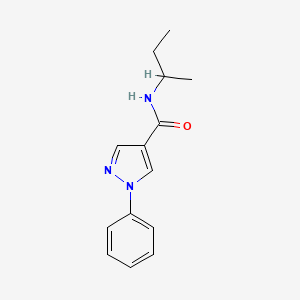
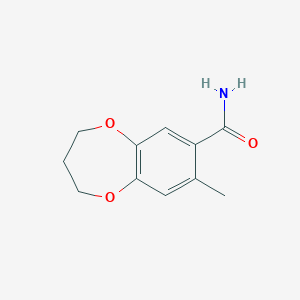
![3-[(Cyclohexyloxy)methyl]phenylZinc bromide](/img/structure/B14888148.png)

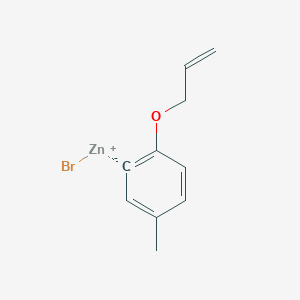
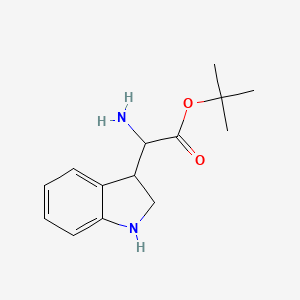
![6-Oxa-2,9-diazaspiro[4.5]decan-10-one](/img/structure/B14888174.png)

![[(1S,3S)-3-(tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B14888184.png)
